AMG-548 (hydrochloride) is a selective and potent inhibitor of the p38 alpha mitogen-activated protein kinase, with a molecular formula of and a molecular weight of approximately 498.02 g/mol. It exhibits high selectivity for the p38 alpha isoform over other p38 variants, demonstrating an inhibition constant (Ki) of 0.5 nM, which indicates its efficacy in targeting this specific kinase while showing over 1000-fold selectivity against 36 other kinases . The compound's development was aimed at treating inflammatory diseases, particularly arthritis, but clinical trials were halted due to liver toxicity concerns .
AMG-548 was developed by Amgen Inc. as part of their efforts to explore therapeutic options for inflammatory conditions. It is classified as a small molecule inhibitor and is primarily recognized for its role in modulating inflammatory responses through the inhibition of specific signaling pathways associated with the p38 mitogen-activated protein kinase family . The compound is stored at -20°C to maintain its stability and integrity .
The synthesis of AMG-548 (hydrochloride) involves multiple steps starting from pyrimidine derivatives. Key synthetic routes include:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and catalysts such as palladium on carbon, with conditions optimized for yield and purity.
The structure features a complex arrangement with multiple aromatic rings and functional groups that contribute to its biological activity.
AMG-548 undergoes several types of chemical reactions:
The major products formed depend on the specific reagents and conditions used during synthesis .
AMG-548 primarily functions as a selective inhibitor of p38 alpha mitogen-activated protein kinase, which plays a critical role in mediating inflammatory responses. By inhibiting this kinase, AMG-548 disrupts the phosphorylation processes that activate downstream targets involved in inflammation, including tumor necrosis factor-alpha production in response to lipopolysaccharides (IC50 = 3 nM) . Additionally, it affects casein kinase 1 isoforms δ and ε, which are implicated in Wnt signaling pathways, further contributing to its therapeutic potential in inflammatory diseases.
These properties are critical for laboratory handling and formulation into therapeutic agents.
AMG-548 has been explored for various scientific uses, particularly in research related to:
Despite its potential applications, clinical development was terminated due to safety concerns regarding liver toxicity, highlighting the importance of thorough preclinical evaluations before advancing compounds into clinical trials .
AMG-548 achieves exceptional p38α isoform selectivity through precise molecular interactions within the ATP-binding pocket. The compound exhibits a Ki value of 0.5 nM for p38α, demonstrating approximately 7-fold selectivity over p38β (Ki = 3.6 nM) and >1000-fold selectivity against p38γ (Ki = 2600 nM) and p38δ (Ki = 4100 nM) [1] [2] [5]. This remarkable selectivity profile stems from structural differences in the kinase domains, particularly within the hydrophobic region near the gatekeeper residue. The pyrimidinone core of AMG-548 forms critical hydrogen bonds with the hinge region of p38α, while its naphthalenyl moiety occupies a hydrophobic pocket that is less accommodating in other isoforms due to subtle amino acid variations [1]. The stereochemical configuration of the chiral center ((S)-2-amino-3-phenylpropylamino side chain) further enhances selectivity by optimizing van der Waals contacts with isoform-specific residues [2] [5]. Molecular modeling studies reveal that the 3-methyl group on the pyrimidinone ring prevents productive binding to p38γ and p38δ by inducing steric clashes with bulkier residues in these isoforms [5].
Table 1: Inhibition Profile of AMG-548 Against p38 MAP Kinase Isoforms
Isoform | Ki Value (nM) | Selectivity Ratio vs p38α | Structural Basis of Selectivity |
---|---|---|---|
p38α | 0.5 | 1-fold (reference) | Optimal fit in ATP-binding pocket with H-bond interactions |
p38β | 3.6 | 7.2-fold | Slight reduction due to Leu108→Met substitution |
p38γ | 2600 | >5000-fold | Steric hindrance from bulkier gatekeeper residue |
p38δ | 4100 | >8000-fold | Hydrophobic pocket incompatibility |
AMG-548 functions as a highly potent competitive inhibitor that targets the ATP-binding site of p38α, rather than acting through allosteric modulation [3] [4]. The compound competes directly with ATP for binding in the catalytic cleft, as confirmed through kinetic binding studies and X-ray crystallography data of analogous p38 inhibitors [3]. This competitive mechanism differs fundamentally from allosteric modulators that bind to topographically distinct sites to induce conformational changes affecting orthosteric ligand affinity or efficacy [3]. While allosteric modulators demonstrate probe dependence (variable effects depending on the orthosteric agonist present), AMG-548 exhibits consistent inhibition regardless of the stimulus activating p38α [3] [4]. Notably, research has revealed that AMG-548's inhibition of Wnt/β-catenin signaling occurs through direct competitive inhibition of casein kinase 1 isoforms δ and ε (CK1δ/ε), not through p38α inhibition [4]. This finding underscores the distinction between its primary mechanism (competitive p38α inhibition) and off-target effects (competitive CK1 inhibition), clarifying that p38α itself is not involved in Wnt signaling regulation [4].
Comprehensive kinome profiling of AMG-548 across >200 kinases reveals a generally favorable selectivity profile with several notable exceptions [5] [6]. Beyond its primary p38α target, AMG-548 shows significant inhibition of JNK2 (Ki = 39 nM) and JNK3 (Ki = 61 nM), while exhibiting minimal activity against JNK1 (Ki = 11,480 nM) [5]. This differential inhibition pattern suggests structural similarities between the ATP-binding sites of p38α and specific JNK isoforms. Most significantly, AMG-548 demonstrates potent inhibition of casein kinase 1 isoforms δ and ε (CK1δ/ε), which explains its unexpected suppression of Wnt/β-catenin signaling through disruption of the β-catenin destruction complex assembly [4] [5]. The compound shows >100-fold selectivity against 36 other kinases evaluated, including those closely related in the MAPK pathway such as ERK1/2 [1] [5]. This selectivity profile was instrumental in identifying CK1δ/ε as off-targets responsible for Wnt pathway inhibition, rather than p38α itself [4]. The discovery highlights how kinome-wide profiling can reveal biologically relevant off-target effects that might be misinterpreted as novel mechanisms of the primary target.
Table 2: Off-target Kinase Interactions of AMG-548
Kinase Target | Ki (nM) | Biological Consequence | Structural Basis |
---|---|---|---|
CK1δ | Not reported* | Wnt/β-catenin pathway inhibition | ATP-site competition similar to p38α |
CK1ε | Not reported* | hDvl2 electrophoretic shift [5] | Shared hydrophobic pocket architecture |
JNK2 | 39 | Potential modulation of stress responses | Conservation in glycine-rich loop |
JNK3 | 61 | Possible CNS-related effects | Similar hinge region residues |
JNK1 | 11,480 | Negligible inhibition | Divergent ATP-binding site |
*Exact Ki values for CK1δ/ε not quantified in profiling studies, but functional inhibition demonstrated at 10 μM [4] [5]
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: